molecular formula C12H16FN B12091107 2-(4-Fluoro-3-methylphenyl)piperidine

2-(4-Fluoro-3-methylphenyl)piperidine

Cat. No.: B12091107
M. Wt: 193.26 g/mol
InChI Key: UPCRJLQEXZTBPY-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the presence of a fluorine atom and a methyl group on the phenyl ring makes this compound particularly interesting for various applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3-methylphenyl)piperidine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group is reduced in the presence of a reducing agent like sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluoro-3-methylphenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol.

Major Products Formed:

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-Fluoro-3-methylphenyl)piperidine is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and overall pharmacological profile .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-8-10(5-6-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3

InChI Key

UPCRJLQEXZTBPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCCN2)F

Origin of Product

United States

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